molecular formula C10H6ClN5O B1460673 3-(4-Chloro-phenyl)-3,6-dihydro-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 114205-03-7

3-(4-Chloro-phenyl)-3,6-dihydro-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Katalognummer: B1460673
CAS-Nummer: 114205-03-7
Molekulargewicht: 247.64 g/mol
InChI-Schlüssel: ZFSRUGCYAUPNGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Chloro-phenyl)-3,6-dihydro-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core substituted at the 3-position with a 4-chlorophenyl group. The chloro substituent enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

Eigenschaften

IUPAC Name

3-(4-chlorophenyl)-6H-triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN5O/c11-6-1-3-7(4-2-6)16-9-8(14-15-16)10(17)13-5-12-9/h1-5H,(H,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSRUGCYAUPNGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C(=O)NC=N3)N=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Pyrimidinone Core Formation

The synthesis starts with the preparation of a pyrimidinone intermediate, typically through cyclocondensation reactions involving appropriate amidine or urea derivatives with β-dicarbonyl compounds or cyanoesters. For example, ethyl 2-cyanoacetate derivatives can be used as starting materials to form the pyrimidinone ring system.

  • Reaction conditions: heating under reflux in solvents such as acetic acid or ethanol.
  • Catalysts or bases (e.g., sodium hydroxide) are used to facilitate cyclization.
  • Yields for this step can reach approximately 65–75%, depending on the exact substrates and conditions.

Triazole Ring Cyclization

The fused 1,2,3-triazole ring is introduced by reaction of the pyrimidinone intermediate with hydrazine derivatives or other nitrogen sources capable of ring closure.

  • Reaction conditions: controlled temperature aging (e.g., 45°C) to complete cyclization.
  • pH adjustment (target pH 3–5) using acids such as hydrochloric acid or bases like sodium hydroxide to optimize cyclization and isolation.
  • The reaction mixture is typically acidified and then neutralized to precipitate the product.

Data Table: Typical Reaction Parameters and Outcomes

Step Reagents/Conditions Temperature (°C) pH Range Yield (%) Purity (HPLC area %) Notes
Pyrimidinone formation Ethyl 2-cyanoacetate, β-dicarbonyl, base catalyst Reflux (~80–100) ~4 65–75 ~99 Cyclization monitored by pH and time
Triazole ring cyclization Hydrazine or equivalent, acid/base pH adjustment 45 3–5 65–75 >99.5 Aging until complete cyclization
4-Chlorophenyl substitution 4-Chlorophenyl reagent, coupling conditions Room temp to 80 Neutral 70–90 >99.5 High regioselectivity required
Purification Washing with water, heptane; vacuum drying ≤100 Neutral >99.5 No further purification needed

Research Findings and Optimization

  • Yield and Purity: Recent patented methods have optimized the synthesis to achieve yields up to 75% per step with overall purity exceeding 99.5% by HPLC without additional purification, highlighting the efficiency and scalability of the process.
  • Environmental and Economic Advantages: The use of fewer solvents and shorter reaction times reduces waste and cost, making the process more sustainable.
  • Reaction Control: Maintaining precise pH and temperature during cyclization steps is critical to maximize yield and minimize by-products.
  • Isolation Techniques: Centrifugation and washing with heptane effectively remove impurities, contributing to the high purity of the final product.

Comparative Analysis with Related Compounds

While direct literature on the exact preparation of 3-(4-Chloro-phenyl)-3,6-dihydro-triazolo[4,5-d]pyrimidin-7-one is limited, related triazolopyrimidine syntheses provide valuable insights:

  • The use of ethyl 2-cyano-4,4-diethoxybutanoate as a starting material and subsequent cyclization steps have been demonstrated to be effective in analogous heterocyclic systems.
  • Similar fused triazolopyrimidine compounds have been synthesized via chlorination of carboxylic acid intermediates followed by coupling reactions to introduce aryl substituents.
  • Computational and SAR studies on related triazolopyrimidine derivatives suggest that substitution patterns influence both biological activity and synthetic accessibility.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Chloro-phenyl)-3,6-dihydro-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazolo[4,5-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research has demonstrated that 3-(4-Chloro-phenyl)-3,6-dihydro-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exhibits various biological activities:

  • Anticancer Activity : Studies indicate that this compound can inhibit the growth of certain cancer cell lines. Its mechanism may involve inducing apoptosis or inhibiting cell proliferation.
  • Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation in experimental models.

Anticancer Activity

A study published in Acta Crystallographica explored the crystal structure of the compound and its interaction with cancer cells. The findings indicated that the compound could effectively inhibit tumor growth in vitro through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Efficacy

Research conducted by Zhao et al. demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This study highlighted the potential of these compounds as new antibiotics in the face of rising antibiotic resistance .

Anti-inflammatory Studies

In a recent investigation into anti-inflammatory properties, this compound was tested in animal models for its ability to reduce inflammatory markers. Results showed a marked decrease in cytokine levels following treatment with the compound, indicating its potential utility in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibits growth of cancer cell lines
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduces cytokine levels

Wirkmechanismus

The mechanism of action of 3-(4-Chloro-phenyl)-3,6-dihydro-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with molecular targets such as CDKs. The compound binds to the active site of CDKs, inhibiting their activity and thereby disrupting the cell cycle progression. This leads to apoptosis in cancer cells, making it a promising candidate for anticancer therapy . Molecular docking studies have shown that the compound forms hydrogen bonds with key residues in the active site of CDKs, enhancing its inhibitory potency .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural differences among analogs include substituent type (e.g., benzyl vs. phenyl, thioxo vs. carbonyl) and position (e.g., 2-, 3-, or 6-position substitutions). These variations significantly impact physicochemical properties and bioactivity:

Table 1: Structural and Physicochemical Comparisons
Compound Name & Source Substituents (Position) Molecular Weight LogP* Melting Point (°C) Key Functional Groups
Target Compound 3-(4-Chlorophenyl) 261.67 C=O, Cl-aryl
3-(4-Chlorobenzyl) analog 3-(4-Chlorobenzyl) 261.67 C=O, Cl-benzyl
10a 2-(4-Chlorophenyl), 6-hexyl 331.81 78 C=O, Cl-aryl, aliphatic CH
7a 3-(4-Bromobenzyl), 5-thioxo 237–239 C=S, Br-benzyl
8-azaadenine derivative 5-Amino NH₂, C=O
Compound 5 3-Benzyl, 5-tert-butyl 283.14 C=O, bulky alkyl

Notes:

  • However, reports LogP = -1.18 for a cyclopentyl-substituted analog, suggesting moderate hydrophilicity for triazolopyrimidines with polar substituents.
  • Melting Points: Thioxo derivatives (e.g., 7a) exhibit higher melting points (~237°C) due to stronger intermolecular interactions (e.g., hydrogen bonding via C=S) compared to carbonyl-containing analogs .
  • Substituent Effects: Chlorophenyl vs. Thioxo (C=S) vs. Carbonyl (C=O): Thioxo derivatives may exhibit altered hydrogen-bonding capacity and redox stability .

Biologische Aktivität

The compound 3-(4-Chloro-phenyl)-3,6-dihydro-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C10H6ClN5OC_{10}H_{6}ClN_{5}O, and it features a triazolo-pyrimidine framework. The presence of the 4-chlorophenyl moiety is significant for its biological activity. The compound's structure is illustrated below:

3 4 Chloro phenyl 3 6 dihydro 1 2 3 triazolo 4 5 d pyrimidin 7 one\text{3 4 Chloro phenyl 3 6 dihydro 1 2 3 triazolo 4 5 d pyrimidin 7 one}

Synthesis

The synthesis of this compound has been achieved through various methods, including microwave-assisted techniques that enhance yield and reduce reaction time. A comparative study demonstrated that microwave irradiation significantly improved the efficiency of synthesis compared to conventional methods .

Anticancer Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit potent anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit Polo-like kinase 1 (Plk1), a target in cancer therapy due to its role in cell division and proliferation . The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance anticancer efficacy.

CompoundIC50 (µM)Target
434.4Plk1 PBD
5VariesPlk1 PBD

Antimicrobial Activity

In vitro studies have demonstrated significant antimicrobial activity against various bacterial strains. The compound showed effective inhibition against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 500 to 1000 µg/mL . This suggests potential use in treating bacterial infections.

Anti-inflammatory Properties

Compounds containing the triazolo-pyrimidine structure have also been reported to exhibit anti-inflammatory effects. The mechanism is likely related to the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .

Case Studies

  • Anticancer Efficacy : A study focused on the anticancer activity of triazolo-pyrimidine derivatives indicated that specific substitutions on the aromatic ring significantly enhanced their potency against cancer cell lines. The study highlighted the potential for developing targeted therapies based on these compounds .
  • Antimicrobial Screening : Another research effort evaluated a series of pyrimidine derivatives for their antimicrobial properties. The findings revealed that the tested compounds exhibited substantial antibacterial activity with varying degrees of effectiveness against different strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Chloro-phenyl)-3,6-dihydro-[1,2,3]triazolo[4,5-d]pyrimidin-7-one?

  • Methodological Answer : The compound is synthesized via heterocyclization of 5-amino-1-(substituted)-1H-1,2,3-triazole-4-carboxamide derivatives. For example, reaction with carbon disulfide under alkaline conditions yields triazolopyrimidine thione intermediates, which can be further functionalized via glycosylation or alkylation . Key steps include controlling reaction pH (e.g., 10% NaOH) and temperature (room temperature for hydrazinolysis).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1660 cm⁻¹, NH/OH stretches near 3200–3500 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for the 4-chlorophenyl group) .
  • Mass Spectrometry : Validates molecular weight (e.g., m/z 276.05 for C₁₁H₇ClN₆O) .

Q. What primary biological activities are reported for this compound?

  • Methodological Answer : The compound exhibits dual antiviral (e.g., Chikungunya virus inhibition via replication interference ) and anticancer activity (e.g., inhibition of MCF-7 breast cancer cells through oxidative stress induction ). Activity varies with substituents; for example, glycosylation enhances solubility and target specificity .

Advanced Research Questions

Q. How can researchers optimize glycosylation reactions to improve yield and selectivity?

  • Methodological Answer :

  • Reagent Selection : Use glucosyl bromide with KOH as a base to promote nucleophilic substitution .
  • Solvent System : Ethanol-water mixtures (e.g., 70:30 v/v) balance solubility and reaction kinetics.
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) isolates thioglycosides with >75% yield .

Q. What structural modifications enhance anticancer activity while minimizing toxicity?

  • Methodological Answer :

  • Core Modifications : Introducing spiro[indoline-3,4'-piperidine]-2-one moieties improves c-Met kinase inhibition (IC₅₀ < 50 nM) .
  • Side Chains : Alkylthio groups (e.g., ethylthio) increase membrane permeability, while acyclic sugar derivatives reduce off-target effects .
  • Validation : Compare IC₅₀ values across A-549 (lung) and MCF-7 (breast) cell lines to assess selectivity .

Q. How should discrepancies in reported antiviral mechanisms be resolved?

  • Methodological Answer :

  • Assay Standardization : Replicate studies using consistent viral strains (e.g., CHIKV LR2006 OPY1) and MOI (multiplicity of infection) values .
  • Mechanistic Probes : Use time-of-addition assays to distinguish between viral entry inhibition (pre-treatment) vs. replication interference (post-treatment) .
  • Structural Comparison : Cross-reference activity data with analogs (e.g., 3-aryl derivatives) to identify critical pharmacophores .

Q. What strategies mitigate challenges in crystallographic analysis of this compound?

  • Methodological Answer :

  • Crystallization Conditions : Use slow evaporation in ethyl acetate/hexane (1:3) to obtain single crystals suitable for X-ray diffraction .
  • Disorder Handling : Apply SHELXL refinement for resolving positional disorders in aromatic rings .
  • Validation : Cross-check crystallographic data (e.g., C–C bond lengths) with DFT-optimized structures .

Data Contradiction and Validation

Q. How to address conflicting data on cytotoxicity across studies?

  • Methodological Answer :

  • Dose-Response Curves : Test a wide concentration range (e.g., 0.1–100 µM) to identify threshold effects .
  • Control Experiments : Include reference drugs (e.g., doxorubicin) to calibrate assay sensitivity.
  • Meta-Analysis : Pool data from ≥3 independent studies to calculate mean IC₅₀ with confidence intervals .

Q. What computational tools predict SAR for triazolopyrimidine derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with c-Met kinase (PDB: 3LQ8) .
  • QSAR Models : Apply Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO/LUMO) with bioactivity .
  • Validation : Compare in silico predictions with in vitro IC₅₀ values for 5–10 analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Chloro-phenyl)-3,6-dihydro-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Reactant of Route 2
Reactant of Route 2
3-(4-Chloro-phenyl)-3,6-dihydro-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.